molecular formula C14H14ClNO2S B152516 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-79-3

2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid

Cat. No. B152516
M. Wt: 295.8 g/mol
InChI Key: PJWRFZSMFHNTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the mechanism of action of NSAIDs, as well as their biochemical and physiological effects.

Mechanism Of Action

Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.

Biochemical And Physiological Effects

Etofenamate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been found to have antioxidant properties, which may help to protect against oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid for lab experiments is its well-established mechanism of action. It has been extensively studied and is widely used as a model compound for studying the mechanism of action of NSAIDs. However, one limitation of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of interest is the development of new NSAIDs that are more effective and have fewer side effects than existing drugs. Another area of interest is the study of the long-term effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid and other NSAIDs on the body, particularly with regard to their effects on the cardiovascular system. Finally, there is a need for further research into the biochemical and physiological effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, particularly with regard to its antioxidant properties.

Synthesis Methods

Etofenamate is synthesized by reacting 4-ethylthiazole-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-propionic acid to yield 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid.

Scientific Research Applications

Etofenamate is commonly used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.

properties

CAS RN

138568-79-3

Product Name

2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

2-[3-chloro-4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H14ClNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

PJWRFZSMFHNTRI-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl

Canonical SMILES

CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl

Origin of Product

United States

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